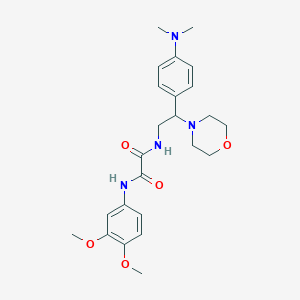
2-(4-Biphenyl)-4-(4-bromophenyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Biphenyl)-4-(4-bromophenyl)thiazole, also known as BBTT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including materials science, organic electronics, and biomedical research. BBTT is a thiazole-based molecule that possesses unique electronic and optical properties, making it an attractive candidate for various research applications.
Mécanisme D'action
The mechanism of action of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole is not fully understood, but it is believed to involve the interaction of the thiazole moiety with biological targets. 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole has been shown to exhibit fluorescent properties, which can be exploited for imaging of biological systems. 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole has also been shown to possess photosensitizing properties, which can be used for photodynamic therapy.
Biochemical and Physiological Effects:
2-(4-Biphenyl)-4-(4-bromophenyl)thiazole has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for biomedical research. 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole has been shown to be biocompatible with various cell lines, including cancer cells, and has been used for imaging of cancer cells in vitro and in vivo. 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole has also been shown to have potential as a photosensitizer for photodynamic therapy, which involves the activation of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole by light to induce cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Biphenyl)-4-(4-bromophenyl)thiazole has several advantages for lab experiments, including its ease of synthesis, low toxicity, and unique electronic and optical properties. However, 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole also has some limitations, including its limited solubility in water and its sensitivity to air and light, which can affect its stability and performance.
Orientations Futures
There are several future directions for 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole research, including the development of new synthetic methods for 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole derivatives with improved properties, such as solubility and stability. 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole derivatives can also be explored for their potential applications in various fields, including materials science, organic electronics, and biomedical research. In biomedical research, 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole derivatives can be studied for their potential as imaging agents and photosensitizers for photodynamic therapy. Additionally, the mechanism of action of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole and its derivatives can be further elucidated to better understand their interactions with biological targets.
Méthodes De Synthèse
The synthesis of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole involves the reaction of 4-bromobenzaldehyde and 4-biphenylboronic acid with thioacetamide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, followed by cyclization, resulting in the formation of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole. The yield of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole can be improved by optimizing the reaction conditions, such as solvent, temperature, and catalyst concentration.
Applications De Recherche Scientifique
2-(4-Biphenyl)-4-(4-bromophenyl)thiazole has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole has been used as a building block for the synthesis of conjugated polymers and small molecules for organic solar cells, organic light-emitting diodes, and field-effect transistors. In organic electronics, 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole has been used as a hole-transporting material in perovskite solar cells, resulting in improved device performance. In biomedical research, 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole has been studied for its potential as a fluorescent probe for imaging of cancer cells and as a photosensitizer for photodynamic therapy.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-2-(4-phenylphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNS/c22-19-12-10-17(11-13-19)20-14-24-21(23-20)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMOZGMRGAOROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Biphenyl)-4-(4-bromophenyl)thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2679574.png)
![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2679576.png)
![N-(2-Methylbenzo[d]oxazol-5-yl)acrylamide](/img/structure/B2679577.png)

![Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B2679579.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide](/img/structure/B2679582.png)
![2-Chloro-N-[(8-methyl-5-oxaspiro[3.5]nonan-8-yl)methyl]acetamide](/img/structure/B2679583.png)
![7-Fluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2679585.png)


![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2679593.png)
![2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2679594.png)
![N-(1-cyanocycloheptyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2679597.png)